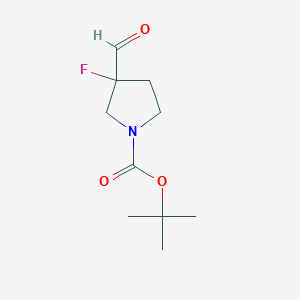

Tert-butyl 3-fluoro-3-formylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15965919

Molecular Formula: C10H16FNO3

Molecular Weight: 217.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16FNO3 |

|---|---|

| Molecular Weight | 217.24 g/mol |

| IUPAC Name | tert-butyl 3-fluoro-3-formylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H16FNO3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h7H,4-6H2,1-3H3 |

| Standard InChI Key | MPYNWEUJDBXJRL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)(C=O)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a pyrrolidine ring substituted at the 3-position with both fluorine and formyl groups, while the 1-position is protected by a tert-butyloxycarbonyl (Boc) group. This configuration introduces steric and electronic effects that influence reactivity. The fluorine atom, being highly electronegative, alters the electron density of the ring, potentially affecting intermolecular interactions such as hydrogen bonding or dipole-dipole forces .

The Boc group serves dual purposes: it protects the secondary amine during synthetic steps and enhances the compound’s solubility in organic solvents. The formyl group provides a reactive handle for further derivatization, enabling condensation or nucleophilic addition reactions .

Stereochemical Considerations

Synthesis and Modifications

Challenges in Fluorination

Fluorination at the 3-position presents challenges due to the steric bulk of the Boc group and the electron-withdrawing nature of the formyl substituent. Selective fluorination may necessitate specialized reagents such as Selectfluor or Deoxo-Fluor, which are effective for introducing fluorine into electron-rich heterocycles .

Physicochemical Properties

Stability and Solubility

The Boc group enhances solubility in non-polar solvents (e.g., dichloromethane or ethyl acetate), while the formyl and fluorine groups increase polarity. This balance makes the compound amenable to diverse reaction conditions. Stability studies on similar pyrrolidine derivatives indicate that the Boc group is stable under acidic conditions but cleavable via trifluoroacetic acid (TFA) .

Spectroscopic Characterization

Key spectroscopic data inferred from analogs include:

-

NMR: The formyl proton typically resonates near δ 9.5–10.0 ppm (¹H), while the fluorine atom produces a distinct signal in ¹⁹F NMR (δ -180 to -220 ppm relative to CFCl3).

-

IR: Stretching vibrations for the formyl group (∼1700 cm⁻¹) and carbamate carbonyl (∼1680 cm⁻¹) .

Applications in Medicinal Chemistry

Role in Drug Discovery

Pyrrolidine derivatives are prevalent in pharmaceuticals due to their conformational rigidity and ability to mimic bioactive motifs. The fluorinated analog discussed here could serve as a building block for protease inhibitors or kinase modulators. For instance, compound 27 in the provided PDF—a pyrrolidine-based RNA-splicing modulator—demonstrates the therapeutic potential of such scaffolds .

Enhancing Pharmacokinetics

Fluorine incorporation often improves metabolic stability and membrane permeability. In the context of Huntington’s disease research, fluorinated splicing modulators showed reduced P-glycoprotein-mediated efflux, enhancing central nervous system (CNS) penetration . This suggests that tert-butyl 3-fluoro-3-formylpyrrolidine-1-carboxylate could optimize drug candidates for CNS targets.

Future Directions

Stereoselective Synthesis

Developing enantioselective fluorination methods could yield optically pure variants, critical for asymmetric catalysis or chiral drug synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume